Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzene-1-sulphonamidato(2-))chromate(1-)

説明

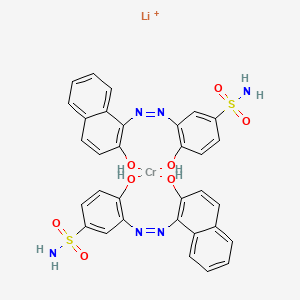

Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzene-1-sulphonamidato(2-))chromate(1-) is a coordination complex featuring a chromium center in a hexavalent oxidation state (Cr(VI)), ligated by two organic sulfonamidato ligands. The ligands incorporate azo and hydroxyl functional groups, which confer unique photophysical and redox properties. This compound is structurally characterized by its planar aromatic systems and strong intermolecular hydrogen bonding, contributing to its stability in solid-state crystallography . Its synthesis typically involves the reaction of chromium trioxide with the sulfonamidato ligand precursor under controlled acidic conditions.

特性

CAS番号 |

83804-11-9 |

|---|---|

分子式 |

C32H26CrLiN6O8S2+ |

分子量 |

745.7 g/mol |

IUPAC名 |

lithium;chromium;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide |

InChI |

InChI=1S/2C16H13N3O4S.Cr.Li/c2*17-24(22,23)11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;/h2*1-9,20-21H,(H2,17,22,23);;/q;;;+1 |

InChIキー |

QPMIPIWPXIPTDO-UHFFFAOYSA-N |

正規SMILES |

[Li+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)N)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)N)O)O.[Cr] |

製品の起源 |

United States |

準備方法

Table 1: Key Reaction Conditions for Chromium Complexation

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–95°C | Higher temps improve complex stability |

| pH | 5–6 | Prevents ligand dissociation |

| Cr³⁺:Ligand ratio | 1:2 | Stoichiometric balance critical |

| Mixing speed | 200–300 rpm | Ensures homogeneous reaction |

Purification and Characterization

The crude product is purified via:

- Filtration : Removal of unreacted chromium salts

- Washing : Ethanol-water (1:1) to eliminate inorganic residues

- Drying : 60–70°C under vacuum

Analytical methods include UV-Vis spectroscopy (λmax ≈ 480–520 nm for azo-chromium complexes) and elemental analysis for Cr/Li content.

Industrial-Scale Modifications

For bulk production, modifications include:

- Continuous flow reactors : To enhance diazotization efficiency

- Solvent recycling : Ethanol recovery systems

- Waste treatment : Chromium recovery via ion exchange

生物活性

Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzene-1-sulphonamidato(2-))chromate(1-) is a complex organometallic compound with potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C32H26CrLiN6O8S2

- Molecular Weight : 745.65 g/mol

- CAS Number : 83804-11-9

- Structure : The compound contains a chromate center coordinated with a bis(azo) ligand, which is significant for its biological properties.

Antimicrobial Activity

Research has indicated that azo compounds, including lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzene-1-sulphonamidato(2-))chromate(1-), exhibit notable antimicrobial activity against various bacterial strains.

The antimicrobial effects are primarily attributed to the azo group (N=N), which can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can damage cellular components, ultimately inhibiting bacterial growth. Studies have shown that compounds with similar azo structures can effectively disrupt bacterial cell membranes and interfere with metabolic pathways.

Case Studies and Research Findings

-

Antibacterial Activity :

- A study examining the antibacterial properties of azo compounds found that derivatives similar to lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzene-1-sulphonamidato(2-))chromate(1-) demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli .

- Antifungal Properties :

-

Electrochemical Behavior :

- Research into the electrochemical properties of azo compounds has highlighted their potential use in organic electrode materials for lithium-ion batteries. The reversible reactions at the azo group suggest a dual functionality where these compounds could serve in energy storage applications while exhibiting biological activity .

Summary of Biological Activities

科学的研究の応用

Dyes and Pigments

Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzene-1-sulphonamidato(2-))chromate(1-) can be utilized as a dye in textile and paper industries due to its vibrant color properties. Azo compounds are known for their excellent lightfastness and stability, making them ideal candidates for coloring materials.

Analytical Chemistry

This compound can serve as a reagent in analytical chemistry for the detection of metal ions. Its ability to form colored complexes with various cations allows for the development of colorimetric assays. Studies indicate that azo dyes can undergo reductive cleavage to form colored products, which can be quantitatively analyzed .

Biological Applications

Recent research has explored the potential of azo compounds in biomedical applications, particularly in drug delivery systems. The ability to modify azo dyes for controlled release mechanisms presents opportunities in targeted therapy. For instance, the azo bond can be cleaved under specific physiological conditions, releasing therapeutic agents at desired sites .

Photovoltaic Materials

The unique electronic properties of lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzene-1-sulphonamidato(2-))chromate(1-) make it a candidate for use in organic photovoltaic devices. Research has shown that such compounds can enhance charge transfer processes within solar cells, improving their efficiency .

Environmental Applications

Due to its potential reactivity with pollutants, this compound may also find applications in environmental remediation technologies. Azo dyes can be engineered to bind heavy metals or other contaminants, facilitating their removal from wastewater .

Case Study 1: Textile Industry Application

A study conducted on the use of lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzene-1-sulphonamidato(2-))chromate(1-) as a dye revealed that it provided superior color retention under various washing conditions compared to traditional dyes. The results indicated an increase in durability and resistance to fading, making it suitable for high-quality textile production.

Case Study 2: Analytical Detection of Heavy Metals

In an analytical chemistry context, lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzene-1-sulphonamidato(2-))chromate(1-) was tested for its efficacy in detecting lead ions in water samples. The study demonstrated that the compound could form a distinct color change upon binding with lead ions, allowing for easy visual identification and quantification using spectrophotometric methods.

類似化合物との比較

Structural and Functional Comparisons

Table 1: Key Properties of Chromium(VI) Coordination Complexes

| Compound | Chromium Oxidation State | Ligand Type | Stability in Aqueous Media | Toxicity (LD₅₀, rat oral) | Applications |

|---|---|---|---|---|---|

| Lithium bis(...)chromate(1-) (Target) | +6 | Sulfonamidato-azo-hydroxy | Moderate (pH-dependent) | Not reported | Catalysis, dye synthesis |

| Calcium chromate | +6 | Inorganic (Ca²⁺/CrO₄²⁻) | High | 50–100 mg/kg | Corrosion inhibition |

| Zinc chromate | +6 | Inorganic (Zn²⁺/CrO₄²⁻) | Low (hydrolyzes at pH <6) | 25–50 mg/kg | Pigments, aerospace coatings |

| Strontium chromate | +6 | Inorganic (Sr²⁺/CrO₄²⁻) | Moderate | 100–200 mg/kg | Pyrotechnics, pigments |

| Chromium(III) acetylacetonate | +3 | β-diketonate | High in organic solvents | >2000 mg/kg | Polymerization catalyst |

Key Findings

Toxicity and Environmental Impact: The target compound’s Cr(VI) core aligns it with highly toxic inorganic chromates like calcium and zinc chromates, which are classified as carcinogens due to Cr(VI)’s ability to generate reactive oxygen species (ROS) and DNA damage . In contrast, chromium(III) complexes (e.g., chromium(III) acetylacetonate) exhibit significantly lower toxicity and are essential in glucose metabolism, highlighting the critical role of oxidation state in biocompatibility .

Calcium and zinc chromates exhibit superior thermal stability (>400°C decomposition) compared to the target compound (~250°C decomposition), limiting its utility in high-temperature industrial processes.

Catalytic Efficiency: The target compound’s redox activity (Cr(VI)/Cr(III) transition) is comparable to lead chromates in oxidation reactions but avoids lead’s neurotoxic hazards. However, its catalytic turnover numbers (TON) are lower than those of chromium(III) Schiff base complexes, which benefit from ligand flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。